2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine
Description
2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-30(21-13-7-4-8-14-21)25-24(31(32)33)23(17-16-19-10-5-3-6-11-19)28-26(29-25)27-20-12-9-15-22(18-20)34-2/h3-18H,1-2H3,(H,27,28,29)/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJPOIMPYQKCMB-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])C=CC3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=C2[N+](=O)[O-])/C=C/C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate aromatic amines with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions often use reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide (NaOMe)
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its CDK6 inhibitory activity.
5-Ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Exhibits potent antiproliferative activity against cancer cells.
Uniqueness
2-N-(3-methoxyphenyl)-4-N-methyl-5-nitro-4-N-phenyl-6-[(E)-2-phenylethenyl]pyrimidine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
